molecular formula C29H35N2+ B1263702 1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium

1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium

Cat. No. B1263702
M. Wt: 411.6 g/mol
InChI Key: KYFRKHUJZPDPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C5-indocyanine cation is the cationic form of a C5 cyanine dye having 1-ethyl-3,3-dimethylindoleinine units at each end. It has a role as a fluorochrome. It is a Cy5 dye and an indolium ion.

Scientific Research Applications

Photovoltaic and Photoelectrical Applications

  • Dye-Sensitized Solar Cells : This compound, as part of cyanine dyes, has been used to improve photoelectric conversion efficiency in dye-sensitized solar cells. Co-sensitization with near-IR absorbing cyanine dyes has been shown to generate high power conversion efficiency under certain conditions (Wu et al., 2009).
  • Molecular Design for Solar Cells : Unsymmetrical squaraine dyes, including derivatives of this compound, have been optimized for higher efficiency in converting low-energy photons to electrons in TiO2 nanocrystalline films (Geiger et al., 2009).

Sensing and Detection Applications

  • Iron (III) Determination : A novel squaraine dye derivative of this compound has been synthesized and used as a dual colorimetric and fluorescent probe for the determination of iron (III), exhibiting high selectivity and sensitivity (Zhang et al., 2018).
  • Cyanine Dye for Thiophenols Detection : Cyanine dyes including this compound have been found effective for determining amino-substituted thiophenols, providing a tool for distinguishing isomers and detecting other substances in biological systems (Sheng et al., 2016).

Optical and Photochemical Properties

  • Near-IR Electrochemical Fluorescence Switching : This compound, as a polymethine dye, has been used to achieve reversible electrochemical fluorescence switching in the near infrared region, which is significant for optical applications (Seo et al., 2014).
  • Aggregation Behavior : The aggregation behavior of derivatives in aqueous solutions, leading to changes in absorption and fluorescence spectroscopies, highlights its potential in advanced optical materials (Berlepsch & Böttcher, 2015).

Additional Applications

  • High Sensitivity Protein Analysis : Derivatives of this compound have been used for high-performance liquid chromatography with fluorescence detection in protein analysis, offering enhanced sensitivity and selectivity (Qiao et al., 2009).
  • Photoconductive Organic Materials : The incorporation of this compound in polymer composition films has shown potential in photoconductive materials for near-IR radiation, highlighting its importance in material science and engineering (Davidenko et al., 2004).

properties

Product Name

1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium

Molecular Formula

C29H35N2+

Molecular Weight

411.6 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[(2E,4Z)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole

InChI

InChI=1S/C29H35N2/c1-7-30-24-18-14-12-16-22(24)28(3,4)26(30)20-10-9-11-21-27-29(5,6)23-17-13-15-19-25(23)31(27)8-2/h9-21H,7-8H2,1-6H3/q+1

InChI Key

KYFRKHUJZPDPDS-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium
Reactant of Route 2
1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium
Reactant of Route 3
1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium
Reactant of Route 4
1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium
Reactant of Route 5
1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium
Reactant of Route 6
1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium

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